molecular formula C13H11ClO3S B458990 2-Chlorophenyl phenylmethanesulfonate CAS No. 62162-73-6

2-Chlorophenyl phenylmethanesulfonate

Cat. No.: B458990
CAS No.: 62162-73-6
M. Wt: 282.74g/mol
InChI Key: KPTWNXSXVOKPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl phenylmethanesulfonate is a sulfonate ester featuring a 2-chlorophenyl group attached to a phenylmethanesulfonyl moiety. Such compounds are typically utilized as intermediates in organic synthesis, particularly in nucleophilic substitution reactions or as protecting groups due to the sulfonate ester’s stability and reactivity. For instance, sulfonate esters like 2-chlorophenyl trifluoromethanesulfonate (a triflate) are widely employed in cross-coupling reactions due to their superior leaving-group ability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chlorophenyl phenylmethanesulfonate with five structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Functional Group Substituent Position Key Applications/Notes Reference
This compound* C₁₃H₁₁ClO₃S 282.74 (calc) Phenylmethanesulfonate 2-chlorophenyl Hypothetical intermediate
2-Chlorophenyl trifluoromethanesulfonate C₇H₄ClF₃O₃S 260.61 Trifluoromethanesulfonate 2-chlorophenyl Reactive intermediate in synthesis
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 216.68 Sulfanylacetate 4-chlorophenyl Esterification reactions
(2-Cyanophenyl)methanesulfonyl chloride C₈H₆ClNO₂S₂ 235.72 (calc) Methanesulfonyl chloride 2-cyanophenyl Sulfonamide synthesis
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 Ketone 2-chlorophenyl Pharmaceutical intermediates
Methylclonazepam C₁₆H₁₂ClN₃O₃ 329.74 Benzodiazepine 2-chlorophenyl Psychoactive substance

*Hypothetical molecular weight calculated based on formula.

Key Comparative Findings

(i) Functional Group Reactivity

  • Sulfonate Esters : 2-Chlorophenyl trifluoromethanesulfonate (triflate) exhibits higher electrophilicity than phenylmethanesulfonate due to the electron-withdrawing trifluoromethyl group, making it a superior leaving group in SN2 reactions .
  • Sulfonyl Chlorides: (2-Cyanophenyl)methanesulfonyl chloride’s sulfonyl chloride group enables nucleophilic displacement reactions, forming sulfonamides or sulfonate esters .
  • Sulfanylacetates : Methyl 2-(4-chlorophenyl)sulfanylacetate’s thioether linkage is less reactive than sulfonates, often serving as a directing group in metal-catalyzed reactions .

(ii) Substituent Position Effects

  • Ortho vs. Para Chlorine : The 2-chlorophenyl group in Methylclonazepam enhances steric hindrance and electronic effects, influencing its binding to GABAₐ receptors . In contrast, the 4-chlorophenyl substituent in methyl 2-(4-chlorophenyl)sulfanylacetate may improve solubility due to reduced steric bulk .

Properties

IUPAC Name

(2-chlorophenyl) phenylmethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c14-12-8-4-5-9-13(12)17-18(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTWNXSXVOKPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400804
Record name 2-chlorophenyl phenylmethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62162-73-6
Record name 2-chlorophenyl phenylmethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.